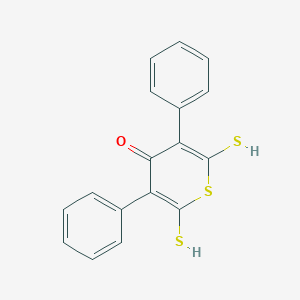
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, also known as DMDTP, is a compound that has gained significant attention in the field of scientific research due to its unique chemical properties. It is a sulfur-containing organic compound that belongs to the class of thiones and is commonly used as a chelating agent.
作用機序
The mechanism of action of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the formation of stable complexes with heavy metals. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has two thiol groups that can bind to heavy metals, forming a stable complex. This complex can then be excreted from the body through urine or feces.
Biochemical and Physiological Effects:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the toxicity of heavy metals by chelating them and facilitating their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been shown to have anti-inflammatory properties, which can help reduce inflammation in various biological systems.
実験室実験の利点と制限
One of the main advantages of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments is its ability to chelate heavy metals. This can be useful in studying the toxicity of heavy metals and their effects on various biological systems. However, one of the limitations of using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one is its potential to interfere with other biological processes. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one can bind to other metals besides heavy metals, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in scientific research. One potential direction is the development of new chelating agents that are more effective than 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one. Another potential direction is the use of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in the treatment of heavy metal poisoning. Additionally, 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one could be used to study the effects of heavy metals on specific biological systems, such as the nervous system or the immune system.
Conclusion:
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, or 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one, is a compound that has gained significant attention in the field of scientific research. It is commonly used as a chelating agent to bind heavy metals and facilitate their excretion from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are limitations to using 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one in lab experiments, it has several potential future directions for scientific research.
合成法
The synthesis of 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one involves the reaction of 2,6-dichloro-3,5-diphenyl-4H-thiopyran-4-one with sodium sulfide in the presence of a suitable solvent. The reaction yields 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one as a yellow solid with a melting point of 260-262°C.
科学的研究の応用
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has been extensively used in scientific research due to its chelating properties. It is commonly used to chelate heavy metals such as mercury, lead, and arsenic. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one forms stable complexes with these metals, which can then be excreted from the body. 2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one has also been used to study the toxicity of heavy metals and their effects on various biological systems.
特性
CAS番号 |
1913-90-2 |
|---|---|
製品名 |
2,6-Dimercapto-3,5-diphenyl-4H-thiopyran-4-one |
分子式 |
C17H12OS3 |
分子量 |
328.5 g/mol |
IUPAC名 |
3,5-diphenyl-2,6-bis(sulfanyl)thiopyran-4-one |
InChI |
InChI=1S/C17H12OS3/c18-15-13(11-7-3-1-4-8-11)16(19)21-17(20)14(15)12-9-5-2-6-10-12/h1-10,19-20H |
InChIキー |
SEBANRXRDDGSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(C2=O)C3=CC=CC=C3)S)S |
その他のCAS番号 |
1913-90-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
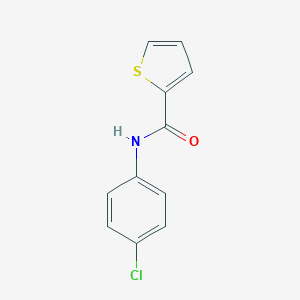
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)

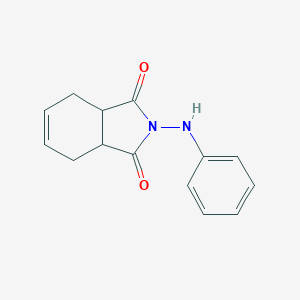
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
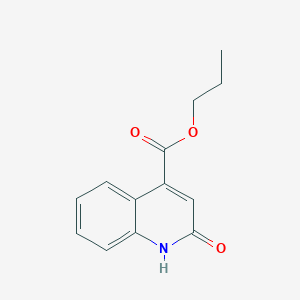
![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
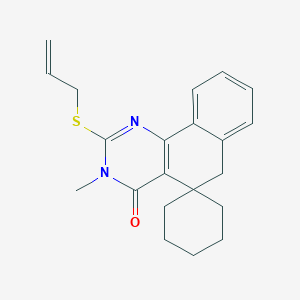
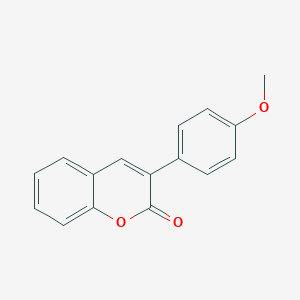
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)
